molecular formula C7H9Cl2N3S B13160176 5-chloro-4-(2-chloroethyl)-3-methyl-1H-pyrazole-1-carbothioamide

5-chloro-4-(2-chloroethyl)-3-methyl-1H-pyrazole-1-carbothioamide

Cat. No.: B13160176
M. Wt: 238.14 g/mol
InChI Key: JNNIRCKWHWHDJZ-UHFFFAOYSA-N
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Description

5-Chloro-4-(2-chloroethyl)-3-methyl-1H-pyrazole-1-carbothioamide is a pyrazole derivative featuring a carbothioamide group at position 1, a 2-chloroethyl substituent at position 4, and methyl and chloro groups at positions 3 and 5, respectively. The compound was previously listed as a discontinued product by CymitQuimica, indicating its niche use in specialized synthetic pathways .

Properties

Molecular Formula

C7H9Cl2N3S

Molecular Weight

238.14 g/mol

IUPAC Name

5-chloro-4-(2-chloroethyl)-3-methylpyrazole-1-carbothioamide

InChI

InChI=1S/C7H9Cl2N3S/c1-4-5(2-3-8)6(9)12(11-4)7(10)13/h2-3H2,1H3,(H2,10,13)

InChI Key

JNNIRCKWHWHDJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CCCl)Cl)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-(2-chloroethyl)-3-methyl-1H-pyrazole-1-carbothioamide typically involves the reaction of 4-(2-chloroethyl)-3-methyl-1H-pyrazole with thiocarbamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-(2-chloroethyl)-3-methyl-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-4-(2-chloroethyl)-3-methyl-1H-pyrazole-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-4-(2-chloroethyl)-3-methyl-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives (Molecules, 2015)

A series of 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., 3a–3p) were synthesized via EDCI/HOBt-mediated coupling (Table 1) .

Table 1: Key Properties of Carboxamide Analogs

Compound Substituents (Ar1, Ar2) Yield (%) Melting Point (°C) Molecular Formula Molecular Weight
3a Phenyl, Phenyl 68 133–135 C21H15ClN6O 402.8
3b 4-Cl-Ph, Phenyl 68 171–172 C21H14Cl2N6O 437.2
3c Phenyl, p-Tolyl 62 123–125 C22H17ClN6O 416.9
3d Phenyl, 4-F-Ph 71 181–183 C21H14ClFN6O 421.0

Key Differences :

  • Functional Groups: The target compound features a carbothioamide (-C(=S)NH2) group, whereas these analogs have carboxamide (-C(=O)NH2) groups.
  • Substituents: The 2-chloroethyl group at position 4 in the target compound contrasts with aryl groups (e.g., phenyl, chlorophenyl) in 3a–3p.

Hydrazinecarbothioamide Derivatives

The compound (2E)-2-[(3-Methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylidene]-hydrazinecarbothioamide shares a carbothioamide moiety but differs in substitution patterns. It replaces the 5-chloro and 4-chloroethyl groups with phenoxy and methylidene hydrazine groups, respectively . This structural variation likely impacts biological activity, as phenoxy groups can modulate electronic properties and steric bulk.

Pyrazole-1-carbothioamide Derivatives with Isoxazole Moieties

Compounds such as 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide feature fused isoxazole rings. These analogs demonstrate the versatility of carbothioamide-functionalized pyrazoles in drug design, though their dihydro-pyrazole backbone differentiates them from the saturated ethyl group in the target compound .

Chlorophenyl-Substituted Carboxamides

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (MW 380.66) highlights the effect of multiple chloro substituents. Its carboxamide group and dichlorophenyl substituents contrast with the target compound’s carbothioamide and chloroethyl groups, suggesting divergent pharmacokinetic profiles .

Biological Activity

5-Chloro-4-(2-chloroethyl)-3-methyl-1H-pyrazole-1-carbothioamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, particularly in anti-inflammatory, antimicrobial, and anticancer domains. This article explores the biological activity of this specific compound, detailing its mechanisms of action, research findings, and potential applications.

  • IUPAC Name : 5-Chloro-4-(2-chloroethyl)-3-methyl-1H-pyrazole-1-carbothioamide
  • Molecular Formula : C6H7Cl2N3OS
  • Molecular Weight : 224.16 g/mol

The biological activity of 5-chloro-4-(2-chloroethyl)-3-methyl-1H-pyrazole-1-carbothioamide is primarily attributed to its ability to interact with various molecular targets within the body. Pyrazole derivatives typically exert their effects through:

  • Enzyme Inhibition : Many pyrazoles act as inhibitors of key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Modulation : These compounds can modulate receptor activity, influencing cellular signaling pathways critical for cell survival and proliferation.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures effectively inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus .

CompoundActivity AgainstReference
5-Chloro-4-(2-chloroethyl)-3-methyl-1H-pyrazoleE. coli, S. aureus
3kMAO-B inhibition, anti-inflammatory
11Antibacterial activity

Anti-inflammatory Activity

The anti-inflammatory potential of 5-chloro-4-(2-chloroethyl)-3-methyl-1H-pyrazole has been evaluated in various models. For example, compounds from the pyrazole family have shown effectiveness comparable to established anti-inflammatory agents like indomethacin in carrageenan-induced edema models .

Anticancer Activity

Several studies have focused on the anticancer properties of pyrazole derivatives. The compound's structural features allow it to inhibit cancer cell growth by inducing apoptosis or inhibiting cell cycle progression. For instance, derivatives have been reported to exhibit cytotoxicity against different cancer cell lines:

Cell LineIC50 (µM)Reference
MCF73.79
NCI-H46042.30
HepG20.95

Case Studies

  • Antimicrobial Efficacy : A study synthesized a series of pyrazole derivatives and tested them against various pathogens. The results indicated that certain modifications significantly enhanced antibacterial activity, suggesting structural optimization could lead to more potent compounds .
  • Anti-inflammatory Effects : In a model assessing paw edema in mice, a derivative showed comparable efficacy to indomethacin, highlighting its potential as a non-steroidal anti-inflammatory drug (NSAID) .
  • Cytotoxicity Against Cancer Cells : Research on a related pyrazole derivative demonstrated substantial cytotoxicity against HepG2 and NCI-H460 cells, with IC50 values indicating strong potential for further development as anticancer agents .

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